3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is an organic compound known for its unique chemical structure and properties It is a derivative of phenol and is characterized by the presence of tert-butyl groups, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid typically involves the condensation reaction of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents. One common method includes the reaction with methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligands . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and ligands for catalysis.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: A related compound with similar structural features.
Butylated phenol derivatives: Compounds with antioxidant properties similar to this compound.
Uniqueness
This compound is unique due to its specific combination of tert-butyl groups and phenolic structure, which confer stability and reactivity
Properties
Molecular Formula |
C17H24O4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H24O4/c1-16(2,3)11-7-10(8-13(18)15(20)21)14(19)12(9-11)17(4,5)6/h7,9,19H,8H2,1-6H3,(H,20,21) |
InChI Key |
LWHPQUGUMWJYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC(=O)C(=O)O |
Origin of Product |
United States |
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